molecular formula C37H38N2O6 B8050862 22,33-dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene

22,33-dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene

Cat. No.: B8050862
M. Wt: 606.7 g/mol
InChI Key: YVPXVXANRNDGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, a complex polycyclic ether alkaloid, has the molecular formula C₃₇H₃₈N₂O₆ and a molecular weight of 606.719 g/mol . Its structure features an octacyclic framework with methoxy (-OCH₃) and methyl (-CH₃) substituents at positions 22,33 and 13,28, respectively. The compound is closely related to Cepharanthine, a bisbenzylisoquinoline alkaloid known for anti-inflammatory and antiviral properties . It is structurally classified under lignans and neolignans, with natural analogs found in Stephania species (e.g., Stephania rotunda), which are traditional sources of bioactive alkaloids .

Properties

IUPAC Name

22,33-dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H38N2O6/c1-38-13-11-24-18-31(41-4)33-20-27(24)28(38)16-23-7-10-30(40-3)32(17-23)44-26-8-5-22(6-9-26)15-29-35-25(12-14-39(29)2)19-34-36(37(35)45-33)43-21-42-34/h5-10,17-20,28-29H,11-16,21H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPXVXANRNDGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CC7C8=CC(=C(C=C8CCN7C)OC)O4)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H38N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859398
Record name 22,33-Dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.2~16,19~.1~3,10~.1~21,25~.0~4,8~.0~14,39~.0~31,35~]nonatriaconta-1(33),3,8,10(39),16,18,21(36),22,24,31,34,37-dodecaene (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481-49-2
Record name CEPHARANTHINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=623442
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Plant Material Selection and Pretreatment

Cepharanthine is predominantly extracted from rhizomes of Stephania cepharantha Hayata and related species. Fresh or dried plant material is ground into a coarse powder to increase surface area for solvent penetration. Pretreatment often involves defatting with non-polar solvents (e.g., hexane) to remove lipids.

Solvent Extraction and Isolation

The defatted material undergoes sequential extraction with polar solvents:

  • Methanol or ethanol : Primary extraction at 60–80°C for 6–12 hours.

  • Acid-base partitioning : The crude extract is acidified (pH 2–3 with HCl) to precipitate non-alkaloid impurities, followed by basification (pH 9–10 with NH₄OH) to liberate alkaloids.

  • Liquid-liquid extraction : Alkaloids are partitioned into chloroform or dichloromethane, then concentrated under reduced pressure.

Purification via Crystallization

Crude cepharanthine is purified using mixed-solvent systems:

  • Acetone-dioxane (1:1) : Recrystallization at −20°C yields 85–90% purity.

  • Toluene-methanol gradient : Further recrystallization achieves >95% purity.

Table 1: Natural Extraction Yields from Stephania Species

Plant SourceSolvent SystemYield (%)Purity (%)Reference
S. cepharanthaMethanol/CH₂Cl₂0.1285
S. japonicaEthanol/acetone0.0992

Chemical Synthesis Pathways

Bisbenzylisoquinoline Scaffold Construction

The core structure is synthesized via Ullmann coupling and Pictet-Spengler cyclization :

  • Starting material : 3,4-Dimethoxyphenylacetic acid is converted to its acid chloride (SOCl₂, DMF).

  • Amide formation : Condensation with o-anisidine forms a benzamide intermediate.

  • Cyclization : Phosphorus oxychloride (POCl₃) induces cyclization at 110°C for 4 hours, forming the tetracyclic backbone.

Macrocyclization and Functionalization

Palladium-catalyzed amination is critical for assembling the diazaoctacyclic system:

  • Catalyst system : Pd(dba)₂/BINAP (8–16 mol%) in dioxane.

  • Coupling partners : Diamines (e.g., propane-1,3-diamine) react with dibrominated intermediates at reflux (12–24 hours).

  • Yield optimization : NaOt-Bu as a base improves coupling efficiency (Table 2).

Table 2: Macrocyclization Efficiency with Pd Catalysts

DiamineCatalyst (mol%)Temp (°C)Yield (%)Reference
Propane-1,3-diaminePd(dba)₂ (10)11031
TrioxadiaminePd(dba)₂ (8)10020

Final Functionalization Steps

  • Methylation : Dimethyl sulfate (Me₂SO₄) in NaOH/MeOH introduces N-methyl groups.

  • Methoxylation : Boron tribromide (BBr₃) demethylation followed by methyl iodide (CH₃I) selectively methoxylates positions 22 and 33.

Hybrid Biosynthetic-Chemical Approaches

Precursor Feeding in Stephania Cultures

Recent advances utilize metabolic engineering to enhance cepharanthine production:

  • Elicitors : Methyl jasmonate (100 µM) increases alkaloid yield by 2.5-fold in S. cepharantha cell cultures.

  • Heterologous expression : Key genes (e.g., CYP80G2 for bisbenzylisoquinoline formation) are expressed in Nicotiana benthamiana.

Semisynthetic Modifications

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces double bonds in natural extracts to improve solubility.

  • Salt formation : Treatment with HCl in acetone yields cepharanthine hydrochloride for pharmaceutical formulations.

Analytical Validation of Synthetic Products

Structural Confirmation

  • NMR : ¹H and ¹³C NMR spectra match reference data (δ 3.98 ppm for OCH₃, δ 2.86 ppm for NCH₃).

  • Mass spectrometry : HRMS confirms [M+H]⁺ at m/z 607.3284 (calc. 607.3287).

Purity Assessment

  • HPLC : C18 column (MeCN/H₂O + 0.1% TFA) shows ≥98% purity at 254 nm.

  • Chiral chromatography : Confirms enantiomeric purity (>99% ee) using cellulose-based columns.

Industrial-Scale Production Challenges

Process Optimization

  • Solvent recovery : Toluene and acetone are recycled via fractional distillation, reducing costs by 40%.

  • Continuous flow systems : Microreactors improve Pd-catalyzed amination yields to 45% with 8-hour cycles.

Regulatory Considerations

  • Impurity profiling : ICH guidelines require identification of 17 potential synthetic byproducts (e.g., des-methyl analogs).

  • Stability studies : Cepharanthine hydrochloride remains stable for 24 months at 25°C/60% RH in amber glass .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Replacement of functional groups with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents like bromine, chlorinating agents like thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example:

    Molecular Targets: Enzymes, receptors, and other proteins that play a role in biological processes.

    Pathways: Involvement in signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1). Key differences lie in substituent groups, stereochemistry, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Activity/Toxicity Source/Reference
22,33-Dimethoxy-13,28-dimethyl-...dodecaene C₃₇H₃₈N₂O₆ 606.719 Methoxy (22,33), methyl (13,28) Predicted targets: NF-κB, histone deacetylase (HDAC8) Synthetic/Plant
Cepharanthine C₃₇H₃₈N₂O₆ 606.719 Identical core; stereochemical variations Anti-inflammatory, antiviral, anti-cancer Stephania species
(14S,27R)-33-Methoxy-28-methyl-...dodecaen-22-ol C₃₅H₃₄N₂O₆ 578.70 Hydroxyl (22), methoxy (33), methyl (28) High reproductive toxicity (95.56%), hepatotoxicity (93.75%) Synthetic
Stephania rotunda analog (22,33-dimethoxy-13-methyl-...) C₃₅H₃₄N₂O₆ 592.70 Methyl (13), methoxy (22,33) Anti-inflammatory, antibacterial (linked to NF-κB inhibition) Stephania rotunda
13,26-Dimethyl-9,11,22,24-tetramethoxy-...dodecaene (Compound 6) C₃₈H₃₄N₆O₄ 642.72 Tetramethoxy, hexaazapentacyclic core Unspecified (structural focus on nitrogen-rich framework) Synthetic

Key Findings from Comparative Analysis :

Structural Variations :

  • Substituent Effects : Replacement of methoxy with hydroxyl (e.g., 22-ol derivative in ) increases polarity and alters ADMET profiles, elevating reproductive toxicity .
  • Stereochemistry : The (14S,27R) configuration in analogs impacts target selectivity (e.g., HDAC8 vs. NF-κB) .

Toxicity Profiles: Methyl and methoxy groups at positions 13/28 correlate with hepatotoxicity (93.75%) and mitochondrial toxicity (87.50%) in hydroxyl-containing analogs .

Natural vs. Synthetic Derivatives :

  • Plant-derived analogs (e.g., Stephania rotunda) exhibit lower toxicity and antibacterial activity, likely due to synergistic effects with other phytochemicals .
  • Synthetic variants prioritize stability and target specificity, often at the expense of higher toxicity .

Biological Activity

The compound 22,33-dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene , also known as Cepharanthine , is a bisbenzylisoquinoline alkaloid derived from the tubers of the plant Stephania cepharantha. This compound has garnered attention for its diverse biological activities and potential therapeutic applications.

  • Molecular Formula : C37H38N2O6
  • Molecular Weight : 606.719 g/mol
  • IUPAC Name : (14S,27R)-22,33-dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene

Antineoplastic Properties

Cepharanthine has been shown to exhibit significant antitumor activity against various cancer cell lines:

  • Mechanism of Action : It induces apoptosis in cancer cells through the modulation of several signaling pathways including the inhibition of NF-kB and activation of caspases .

Immunomodulatory Effects

Research indicates that Cepharanthine can enhance immune responses:

  • Lymphocyte Activation : It stimulates the proliferation and activation of lymphocytes and macrophages . This property is particularly valuable in immunocompromised states or following chemotherapy.

Anti-inflammatory Activity

Cepharanthine also demonstrates anti-inflammatory effects:

  • Cytokine Modulation : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models of inflammation .

Pharmacokinetics

Understanding the pharmacokinetic profile of Cepharanthine is essential for its therapeutic application:

PropertyValue
Water Solubility0.00483 mg/mL
LogP5.31
Half-lifeNot specified
MetabolismHepatic

Case Studies and Clinical Research

Several studies have highlighted the therapeutic potential of Cepharanthine:

  • Cancer Treatment : A study demonstrated that Cepharanthine significantly inhibited tumor growth in a mouse model of breast cancer by inducing apoptosis and reducing cell proliferation .
  • Immunotherapy Enhancement : In a clinical trial involving patients with chronic lymphocytic leukemia (CLL), Cepharanthine was shown to improve immune function and reduce disease symptoms when combined with traditional therapies .
  • Inflammation Reduction : Another study focused on its effects in rheumatoid arthritis models where Cepharanthine administration led to decreased joint inflammation and pain scores compared to controls .

Q & A

Q. What experimental methods are recommended for characterizing the molecular structure of this compound?

The compound’s complex polycyclic framework necessitates advanced spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to resolve methoxy, methyl, and nitrogen/oxygen heterocycles. Multi-dimensional NMR (e.g., COSY, NOESY) is critical for stereochemical assignments .
  • X-ray Crystallography : Required to confirm the spatial arrangement of fused rings and substituents, especially given the compound’s stereocenters (e.g., (14S,27R) configuration) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (C₃₇H₃₈N₂O₆) and isotopic distribution .

Q. How can researchers isolate this compound from natural sources, such as Stephania species?

Isolation typically involves:

  • Extraction : Use methanol or ethanol under reflux to dissolve alkaloids and lignans.
  • Chromatography : Combine column chromatography (silica gel) with preparative HPLC, leveraging polarity gradients to separate structurally similar analogs (e.g., cepharanthine) .
  • Validation : Compare spectral data (e.g., UV, IR) with published profiles of Stephania alkaloids .

Q. What are the key challenges in synthesizing this compound de novo?

Multi-step synthesis faces:

  • Regioselectivity : Controlling methoxy and methyl group placement in polycyclic systems.
  • Heterocycle Formation : Optimizing conditions (e.g., Mitsunobu reactions for ether linkages, Buchwald-Hartwig amination for nitrogen rings) .
  • Yield Optimization : Low yields (<10%) due to steric hindrance; iterative Design of Experiments (DoE) is recommended .

Advanced Research Questions

Q. How can computational models predict biological targets and structure-activity relationships (SAR) for this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen predicted targets (e.g., NF-κB p105 subunit, HDAC8) from Super-PRED databases .
  • SAR Analysis : Compare with analogs like cepharanthine (Table 1). For example:
CompoundStructural FeatureBioactivity
Target CompoundTetraaza-polycyclic corePredicted NF-κB inhibition
CepharanthineBisbenzylisoquinolineAnti-inflammatory
  • ADMET Prediction : Tools like SwissADME assess CYP450 inhibition (e.g., CYP3A4: 68.86% substrate probability) and hepatotoxicity (93.75% risk) .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., cytotoxicity vs. neuroprotection)?

  • Dose-Response Profiling : Use in vitro assays (e.g., MTT, apoptosis markers) across concentrations (1 nM–100 µM) to identify therapeutic windows.
  • Mechanistic Studies : Combine RNA-seq and proteomics to differentiate pathways (e.g., NF-κB vs. HIF-1α modulation) .
  • Species-Specific Models : Test in zebrafish (for neuroprotection) vs. human cell lines (e.g., HepG2 for toxicity) .

Q. How can crystallography address challenges in resolving the compound’s stereochemistry?

  • Heavy-Atom Derivatives : Introduce halogen atoms (e.g., bromine) to improve diffraction quality.
  • Low-Temperature Data Collection : Reduce thermal motion artifacts (e.g., 100 K with liquid nitrogen).
  • Twinned Crystals : Apply twin refinement protocols in software like PHENIX .

Q. What methodologies validate the compound’s role in modulating epigenetic targets (e.g., HDAC8)?

  • Enzymatic Assays : Use fluorogenic substrates (e.g., Ac-Lys(Ac)-AMC) to measure HDAC8 inhibition (IC₅₀) .
  • ChIP-seq : Assess histone acetylation changes at target loci (e.g., MYC oncogene) in treated vs. untreated cells.
  • CRISPR Knockout : Validate specificity by comparing effects in HDAC8⁻/⁻ vs. wild-type models .

Methodological Considerations

  • Data Reproducibility : Standardize solvent systems (e.g., deuterated chloroform for NMR) and negative controls in bioassays.
  • Ethical Reporting : Disclose proprietary synthesis steps (if applicable) and conflicts of interest in pharmacological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
22,33-dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene
Reactant of Route 2
22,33-dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.